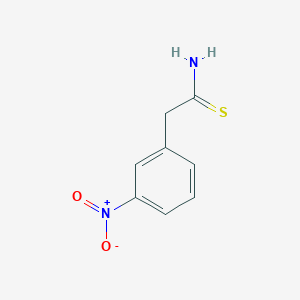

2-(3-Nitrophenyl)ethanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2S |

|---|---|

Molecular Weight |

196.23 g/mol |

IUPAC Name |

2-(3-nitrophenyl)ethanethioamide |

InChI |

InChI=1S/C8H8N2O2S/c9-8(13)5-6-2-1-3-7(4-6)10(11)12/h1-4H,5H2,(H2,9,13) |

InChI Key |

XFAIUCDTGHKYDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Nitrophenyl Ethanethioamide and Its Analogues

Conventional Synthetic Pathways for Ethanethioamide Scaffold Construction

Traditional methods for the synthesis of the ethanethioamide core often rely on the thionation of the corresponding amide. This process typically involves the use of a thionating agent to replace the oxygen atom of the amide group with a sulfur atom.

A widely used and effective method for synthesizing thioamides from nitriles involves the use of phosphorus pentasulfide. organic-chemistry.org This approach is noted for its simplicity, speed, and high yields for both aromatic and aliphatic nitriles. organic-chemistry.org Another common technique is the reaction of nitriles with thioacetic acid in the presence of calcium hydride, which also produces good to excellent yields of the corresponding thioamides. organic-chemistry.org

The use of Lawesson's reagent is a well-established method for the thionation of amides to form thioamides. Additionally, a combination of tetraphosphorus (B14172348) decasulfide in pyridine (B92270) serves as a selective thionating agent. organic-chemistry.org

A summary of conventional synthetic pathways is presented in the table below:

| Starting Material | Reagent(s) | Product | Key Features |

| Amides | Lawesson's Reagent | Thioamides | Well-established method |

| Nitriles | Phosphorus Pentasulfide | Thioamides | Simple, rapid, high-yielding organic-chemistry.org |

| Nitriles | Thioacetic Acid, Calcium Hydride | Thioamides | Good to excellent yields organic-chemistry.org |

| Amides | Tetraphosphorus Decasulfide, Pyridine | Thioamides | Selective thionation organic-chemistry.org |

Multi-Component Reaction Approaches for Thioamide Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing thioamides in a single step from three or more reactants. chemistryforsustainability.org These reactions are advantageous as they often proceed under mild conditions, reduce reaction times, and minimize waste. chemistryforsustainability.org

The Kindler modification of the Willgerodt reaction is a classic example of a three-component reaction for thioamide synthesis. researchgate.net A microwave-enhanced version of the Kindler thioamide synthesis involves the condensation of aldehydes, amines, and elemental sulfur in 1-methyl-2-pyrrolidone (NMP) under microwave irradiation, leading to good yields and purity of the thioamide products. organic-chemistry.org

Another notable MCR involves the reaction of alkynes, elemental sulfur, and aliphatic amines, providing a straightforward and atom-economical route to thioamides. organic-chemistry.orgorganic-chemistry.org Furthermore, a decarboxylative three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder can produce thioamides without the need for a transition metal or an external oxidant. organic-chemistry.orgorganic-chemistry.org

Visible-light-driven multicomponent reactions of amines, carbon disulfide, and olefins have also been developed for the synthesis of thioamides under mild conditions. nih.gov

The following table summarizes various multi-component reaction approaches:

| Reactants | Key Features |

| Aldehydes, Amines, Elemental Sulfur (Kindler Reaction) | Microwave-enhanced version available for rapid synthesis organic-chemistry.org |

| Alkynes, Elemental Sulfur, Aliphatic Amines | Atom-economical and straightforward organic-chemistry.orgorganic-chemistry.org |

| Arylacetic/Cinnamic Acids, Amines, Elemental Sulfur | Transition-metal-free decarboxylative approach organic-chemistry.orgorganic-chemistry.org |

| Amines, Carbon Disulfide, Olefins | Visible-light-driven, mild conditions nih.gov |

Cyclocondensation Strategies in Forming Thioamide Derivatives

Thioamides are valuable precursors in the synthesis of various heterocyclic compounds through cyclocondensation reactions. A significant application is the synthesis of thiazole (B1198619) derivatives.

One such method involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents to form thiazoles. acs.org Another approach is the phosphine-catalyzed annulation of thioamides and 2-alkynoates, which also yields thiazoline (B8809763) derivatives. acs.org

Furthermore, endothiopeptides, which can be synthesized via the Ugi reaction using thio acids, can be directly converted into thiazoles by treatment with TMSCl-NaI under microwave irradiation, particularly when isonitriles with an acetal (B89532) group are used. organic-chemistry.orgorganic-chemistry.org

Nucleophilic Substitution Reactions in the Generation of Arylethanethioamides

Nucleophilic substitution reactions are a cornerstone of organic synthesis and can be employed to generate arylethanethioamides. In these reactions, a nucleophile displaces a leaving group on an electrophilic carbon atom.

The synthesis of 2-(3-nitrophenyl)ethanethioamide can be envisioned through the reaction of a suitable nucleophile containing the thioamide functionality with a 3-nitrophenylethyl halide or a related electrophile. The choice of solvent is crucial, with polar aprotic solvents like DMSO often favoring SN2 reactions. libretexts.org

While direct nucleophilic aromatic substitution (SNAr) on an unactivated aromatic ring is generally difficult, such reactions are common on electron-deficient heterocycles like pyridines and pyrimidines. nih.govmdpi.com For the synthesis of arylethanethioamides, the substitution typically occurs at an aliphatic carbon adjacent to the aromatic ring.

Catalyst-Assisted Synthetic Routes for Thioamide Formation

Catalysts can significantly enhance the efficiency and selectivity of thioamide synthesis. Both metal-based and metal-free catalytic systems have been developed.

A copper-catalyzed method allows for the synthesis of aryl thioamides from aryl aldehydes and tetramethylthiuram disulfide (TMTD) in the presence of CuI and di-tert-butyl peroxide (DTBP), avoiding the need for a separate sulfurating reagent. organic-chemistry.org

In a different approach, a metal-free oxidative-amidation strategy enables the synthesis of α-ketothioamides from α-azido ketones. organic-chemistry.org This involves the thionation of the C-H bond of the α-azido ketone with elemental sulfur to form an α-ketothioacyl azide, which is then attacked by an amine. organic-chemistry.org

The use of hypervalent iodine reagents under solvent-free conditions provides a metal-free method for the synthesis of α-keto thioamides from α-amino carbonyls. rsc.org

Mechanistic Elucidation of Chemical Reactivity and Transformations Involving 2 3 Nitrophenyl Ethanethioamide

Investigation of Cyclization Mechanisms (e.g., Heterocyclic Ring Formation: Thiazoles, Imidazolines)

The thioamide functionality within 2-(3-nitrophenyl)ethanethioamide is a key synthon for the construction of various sulfur and nitrogen-containing heterocycles. Among the most prominent cyclization reactions for thioamides is the Hantzsch thiazole (B1198619) synthesis. researchgate.netorganic-chemistry.org This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound.

The generally accepted mechanism for the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, displacing the halide in an SN2 reaction. This initial step forms a thioimino ester intermediate. Subsequent intramolecular cyclization occurs via the attack of the nitrogen atom onto the carbonyl carbon of the former α-halocarbonyl moiety. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic thiazole ring. For this compound, the reaction with an α-haloketone (e.g., 2-bromoacetophenone) would proceed as follows:

Nucleophilic Attack: The sulfur atom of this compound attacks the α-carbon of the halo-ketone.

Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.

Dehydration: Elimination of a water molecule leads to the formation of a substituted thiazole.

The conditions for the Hantzsch synthesis can be varied, and in some cases, the regioselectivity of the cyclization can be influenced by factors such as the acidity of the medium. For instance, studies on the condensation of α-halogeno ketones with N-monosubstituted thioureas have shown that under neutral conditions, 2-(N-substituted amino)thiazoles are formed exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be obtained. fabad.org.tr

While the Hantzsch synthesis is a primary pathway for forming thiazoles, the thioamide group can also be a precursor for other heterocycles like imidazolines, although specific literature detailing this for this compound is scarce. The formation of such heterocycles would likely involve reaction with different types of bifunctional electrophiles.

Analysis of Nucleophilic Addition and Substitution Reaction Pathways

The thioamide group in this compound presents two potential sites for nucleophilic attack: the thiocarbonyl carbon and the aromatic ring. The thiocarbonyl group (C=S) is inherently electrophilic due to the polarization of the bond, making the carbon atom susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com However, thioamides are generally less reactive towards nucleophilic addition than their amide counterparts because the nN→π*C=S conjugation is stronger, making the thioamide bond more resistant to nucleophilic attack. chemrxiv.org

The presence of the electron-withdrawing 3-nitro group is expected to enhance the electrophilicity of the thiocarbonyl carbon in this compound, thereby increasing its reactivity towards nucleophiles. Kinetic studies on the aminolysis of analogous S-4-nitrophenyl X-substituted thiobenzoates have shown that these reactions proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). nih.govresearchgate.net The rate of these reactions is influenced by the nature of the nucleophile and the substituents on the aromatic ring.

The following table presents kinetic data for the reaction of S-4-nitrophenyl thiobenzoate with various secondary alicyclic amines, illustrating the dependence of the reaction rate on the basicity of the amine.

Table 1: Second-Order Rate Constants (kN) for the Reaction of S-4-Nitrophenyl Thiobenzoate with Secondary Alicyclic Amines in 44 wt % Ethanol-Water at 25.0 °C

| Amine | pKa | kN (M-1s-1) |

|---|---|---|

| Piperazine | 9.83 | 1.83 |

| Morpholine (B109124) | 8.65 | 0.165 |

| Piperidine | 11.0 | 18.2 |

Data sourced from analogous systems for illustrative purposes. nih.gov

Nucleophilic aromatic substitution (SNAr) on the nitrophenyl ring is another possible reaction pathway. The nitro group is a strong activating group for SNAr reactions, particularly when it is in the ortho or para position to the leaving group. In this compound, the nitro group is in the meta position relative to the ethanethioamide substituent. While meta-nitro groups are less effective at stabilizing the Meisenheimer intermediate compared to ortho/para-nitro groups, they still enhance the susceptibility of the ring to nucleophilic attack compared to an unsubstituted benzene (B151609) ring.

Kinetic Studies and Transition State Profiling of Thioamide-Mediated Reactions

Kinetic investigations of the reactions of S-4-nitrophenyl 4-X-substituted thiobenzoates with secondary alicyclic amines have revealed a stepwise mechanism with the formation of a tetrahedral intermediate. nih.gov The rate-determining step can change from the breakdown of this intermediate to its formation depending on the basicity of the amine nucleophile. This is often visualized using a Brønsted-type plot (log kN vs. pKa of the amine), where a change in the slope (β value) indicates a change in the rate-determining step.

Table 2: Brønsted Parameters for Reactions of Substituted Thiobenzoates

| Substrate | β1 (High pKa) | β2 (Low pKa) | pKa0 (Center of Curvature) |

|---|---|---|---|

| S-4-Nitrophenyl Thiobenzoate | 0.27 | 0.86 | 10.0 |

| S-4-Nitrophenyl 4-Chlorothiobenzoate | 0.10 | 0.84 | 10.4 |

Data from analogous systems illustrating the change in rate-determining step. nih.gov

Computational chemistry offers powerful tools for profiling transition states. For instance, studies on the hydrolysis of thioesters have used computational methods to calculate the enthalpies of reaction and transition state barriers. mdpi.com These calculations can help to elucidate the structure of the transition state and the role of solvent molecules in the reaction mechanism. For a hypothetical nucleophilic addition to the thiocarbonyl of this compound, computational modeling could provide the energy profile of the reaction, including the stability of any intermediates and the energy of the transition state.

Table 3: Illustrative Calculated Transition State Barriers for Hydrolysis of Esters

| Compound | Transition State Barrier (kcal/mol, relative to reactants) |

|---|---|

| p-Nitrophenyl Trifluoroacetate | -5.3 |

| S-Ethyl Trifluorothioacetate | -1.8 |

Calculated values for hydrolysis with five water molecules, demonstrating the feasibility of computational profiling. mdpi.com

Influence of the Nitroaromatic Moiety on Reaction Selectivity and Rate

The 3-nitrophenyl group exerts a profound influence on the reactivity of this compound through its strong electron-withdrawing nature. chemrxiv.org This is a consequence of both the inductive effect (-I) and the resonance effect (-M) of the nitro group. Although the resonance-withdrawing effect is most pronounced for substituents ortho and para to the nitro group, the inductive effect remains significant from the meta position.

The electron-withdrawing character of the 3-nitro group has several key consequences:

Increased Electrophilicity of the Thiocarbonyl Carbon: By pulling electron density away from the ethanethioamide side chain, the nitro group makes the thiocarbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. This would be expected to increase the rate of reactions such as the initial step of the Hantzsch synthesis and other nucleophilic additions.

Increased Acidity of N-H Protons: The electron-withdrawing nature of the nitrophenyl ring increases the acidity of the protons on the thioamide nitrogen, facilitating their removal under basic conditions. This can be important in reactions where deprotonation of the thioamide is a key step.

Influence on Regioselectivity: In reactions with multiple potential sites of attack, the electronic nature of the nitroaromatic moiety can direct the regiochemical outcome. For example, in electrophilic aromatic substitution reactions, the 3-nitro group is a deactivating meta-director. Conversely, in nucleophilic aromatic substitution, it activates the ring, with the effect being most pronounced at the ortho and para positions relative to the nitro group.

The quantitative effect of substituents on reaction rates can often be described by the Hammett equation, which relates the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). rsc.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. While a specific Hammett plot for reactions of this compound is not available, it is expected that reactions involving nucleophilic attack at the thiocarbonyl carbon would exhibit a positive ρ value.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(3-Nitrophenyl)ethanethioamide in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For aromatic protons, the chemical shifts are typically observed in the downfield region due to the deshielding effect of the benzene (B151609) ring. Protons on the ethyl chain and the thioamide group will have distinct chemical shifts. For instance, in related structures, the SCH₂ group has been observed as a double doublet at around 4.00 ppm. nih.gov The NH group of a thioamide typically appears as a singlet in the range of 9.33 to 9.56 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons of the nitrophenyl group, the ethyl chain, and the thioamide C=S group will each resonate at characteristic chemical shifts. For example, in similar thiazolidinone derivatives, carbonyl carbons have been observed at shifts as high as 165.87 ppm. scielo.org.za

A detailed assignment of the NMR signals is crucial for confirming the successful synthesis of the target compound and for understanding its conformational properties in solution.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Thioamide-Containing Compounds

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| ¹H | Methylene (B1212753) (-CH₂-) | 2.5 - 4.5 |

| ¹H | Thioamide (-CSNH₂) | 9.0 - 10.5 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | Methylene (-CH₂-) | 30 - 50 |

| ¹³C | Thioamide (C=S) | 180 - 210 |

Vibrational Spectroscopy Applications (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. ksu.edu.sa These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its bonds. ksu.edu.sa Key functional groups in this compound have characteristic absorption frequencies. The N-H stretching vibration of the thioamide group is typically observed in the region of 3401–3289 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C=S stretching vibration, a key indicator of the thioamide group, is generally found in the fingerprint region. In related compounds, C=O amide bands have been seen between 1660-1709 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, the C-C stretching vibrations of the phenyl ring and the C=S bond of the thioamide group would be expected to show strong signals in the Raman spectrum. For instance, C=C stretching vibrations in aromatic compounds are typically observed in the 1430–1650 cm⁻¹ region. globalresearchonline.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all its constituent functional groups. ksu.edu.sa

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Thioamide) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=S (Thioamide) | Stretching | 1250 - 1020 |

| NO₂ (Nitro) | Asymmetric Stretching | 1560 - 1520 |

| NO₂ (Nitro) | Symmetric Stretching | 1360 - 1345 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation pattern. When subjected to ionization, the molecule breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm its identity. For example, in the mass spectrum of a related compound, N-(3-nitrophenyl)acetamide, the molecular ion peak would be expected, followed by fragments corresponding to the loss of various functional groups. nist.gov

Single Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Molecular Architecture

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govmdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. This analysis generates a three-dimensional surface that provides a graphical representation of the close contacts between neighboring molecules. The surface can be color-coded to highlight different types of interactions and their relative strengths. For example, Hirshfeld analysis can quantify the percentage contribution of various contacts, such as H⋯H, O⋯H, and C⋯H, to the total surface area, providing a detailed understanding of the forces governing the crystal packing. nih.gov

Electronic Absorption Spectroscopy for Probing Electronic Transitions and Conjugation

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the this compound molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are related to the extent of conjugation in the molecule.

The this compound molecule contains a nitrophenyl group, which is a chromophore. The presence of the nitro group and the thioamide group, both of which can participate in conjugation with the phenyl ring, will influence the electronic absorption spectrum. Typically, π → π* and n → π* transitions are observed. libretexts.org In similar compounds, absorption peaks have been observed in the UV region, for example, at 348 and 406 nm. scielo.org.za The position and intensity of the absorption bands can provide insights into the electronic structure and the degree of electronic communication between the different parts of the molecule. Changes in the absorption spectrum upon addition of other chemical species can also be monitored to study reactivity. researchgate.net

Theoretical and Computational Chemistry Investigations of 2 3 Nitrophenyl Ethanethioamide

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. For 2-(3-Nitrophenyl)ethanethioamide, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry. These calculations typically involve selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. researchgate.net

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations can predict the C-S bond length, which has been reported in similar thioamide-containing molecules to be around 1.657 Å to 1.731 Å. researchgate.net These computed parameters can then be compared with experimental data, if available, to validate the computational model.

Beyond the geometry, DFT calculations reveal the electronic structure of the molecule. This includes the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. The presence of the nitro group (NO2) and the thioamide group (C(S)NH2) significantly influences the electronic landscape of this compound.

Quantum Chemical Predictions of Spectroscopic Parameters and Molecular Properties

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound. nih.govrsc.org By simulating the vibrational modes of the molecule, researchers can predict its infrared (IR) and Raman spectra. researchgate.net For example, the stretching vibration of the C=S bond is a characteristic feature in the vibrational spectra of thioamides and is typically observed in the 600-700 cm⁻¹ region. researchgate.net

Furthermore, quantum chemistry can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation. These theoretical predictions, when compared with experimental spectra, can confirm the proposed molecular structure. Other molecular properties that can be computationally predicted include the dipole moment, polarizability, and hyperpolarizability, which provide insights into the molecule's response to external electric fields and its potential for nonlinear optical applications. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of high electron density (electronegative) and blue indicates regions of low electron density (electropositive). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the sulfur atom of the thioamide group, highlighting these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. researchgate.net

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. libretexts.org A smaller HOMO-LUMO gap generally suggests higher reactivity. In the context of this compound, the FMO analysis helps in understanding its reactivity in various chemical reactions, including cycloadditions and other pericyclic reactions. wikipedia.orgnumberanalytics.comyoutube.com

Computational Studies on Non-Covalent Interactions and Supramolecular Self-Assembly

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the crystal packing and supramolecular architecture of molecules. researchgate.net For this compound, computational methods can be used to identify and quantify these interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can reveal the presence and strength of these interactions. researchgate.net

Understanding these non-covalent interactions is essential for predicting how molecules of this compound will arrange themselves in the solid state. nih.gov This self-assembly process, driven by these weak interactions, can lead to the formation of well-defined supramolecular structures. nih.gov Computational studies can model these assemblies and predict their properties, which is crucial for materials science applications.

Mechanistic Insights through Ab Initio and DFT-Based Reaction Pathway Analysis

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. mdpi.comnih.gov Both ab initio and DFT methods can be employed to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. nih.govnih.govnih.gov This allows for a detailed understanding of the reaction pathway and the factors that control its kinetics and thermodynamics. researchgate.netmit.edu

For instance, if this compound were to participate in a reaction, computational chemists could model the step-by-step process, calculating the energy barriers for each step. nih.gov This information is invaluable for predicting the feasibility of a reaction, understanding its selectivity, and even designing new synthetic routes. nih.gov By analyzing the electronic structure changes along the reaction coordinate, researchers can gain deep insights into the flow of electrons and the breaking and forming of chemical bonds.

Coordination Chemistry and Metal Complexation of 2 3 Nitrophenyl Ethanethioamide and Its Derivatives

Synthesis and Structural Characterization of Metal-Thioamide Complexes

The synthesis of metal complexes with thioamide ligands is typically achieved through the reaction of a metal salt with the thioamide in a suitable solvent. scispace.comasianpubs.org For 2-(3-Nitrophenyl)ethanethioamide, a general synthetic route would involve dissolving the ligand in a polar organic solvent, such as ethanol (B145695) or DMF, and adding a solution of the desired metal salt (e.g., chlorides, sulfates, or nitrates of transition metals) in a stoichiometric ratio. scispace.comasianpubs.org The reaction mixture is often stirred and may require heating or refluxing to facilitate complex formation. scispace.com The resulting metal complexes, which may precipitate out of the solution, can then be isolated by filtration, washed, and dried. scispace.com

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a powerful tool to determine the coordination mode of the thioamide ligand. The shifting of the C=S and C-N stretching vibration bands in the IR spectrum of the complex compared to the free ligand can indicate the involvement of the sulfur and nitrogen atoms in bonding to the metal center. asianpubs.org Elemental analysis and metal content determination are crucial for confirming the stoichiometry of the synthesized complexes. scispace.com Techniques like UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and electron paramagnetic resonance (EPR) provide further insights into the electronic structure and geometry of the complexes. scispace.com Magnetic susceptibility measurements can help determine the magnetic properties and the oxidation state of the central metal ion. scispace.comasianpubs.org

Table 1: Representative Analytical and Spectroscopic Data for Thioamide-Metal Complexes (Based on Analogous Systems)

| Complex (Analogous) | Color | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) ν(M-N) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

| [Fe(L)Cl] | Brown | Low (non-electrolyte) | ~460-420 | High Spin | Octahedral | asianpubs.orgresearchgate.net |

| [Co(L)Cl] | Brown | Low (non-electrolyte) | ~460-420 | High Spin | Octahedral | researchgate.net |

| [Ni(L)]Cl | Red-brown | Electrolyte | ~460-420 | Diamagnetic | Square-planar | researchgate.net |

| [Cu(L)]Cl | Brown | Electrolyte | ~460-420 | Paramagnetic | Square-planar | researchgate.net |

| [Zn(L)]Cl | Colorless | Electrolyte | ~460-420 | Diamagnetic | Tetrahedral | researchgate.net |

Note: 'L' represents a generic bidentate thioamide ligand. Data is illustrative and based on findings for similar thioamide complexes.

Exploration of Ligand Coordination Modes and Geometries within Metal Centers

Thioamide ligands, including the anticipated behavior of this compound, are known for their versatile coordination capabilities. researchgate.net They can act as:

Monodentate ligands: Coordinating to the metal center exclusively through the sulfur atom. This is a common mode, especially in complexes where the nitrogen atom is sterically hindered or electronically unavailable.

Bidentate chelating ligands: Forming a stable chelate ring by coordinating through both the sulfur and nitrogen atoms. asianpubs.org This is a prevalent coordination mode that enhances the stability of the resulting complex. nih.gov

Bridging ligands: Linking two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The coordination geometry around the central metal ion is dictated by several factors, including the coordination number, the nature of the metal ion, and the steric and electronic properties of the thioamide ligand. libretexts.org Common geometries observed for transition metal complexes include:

Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II) and in some d⁷ Co(II) complexes. libretexts.org

Square Planar: Common for d⁸ metal ions such as Ni(II) and Pd(II), as well as Cu(II) complexes. nih.govlibretexts.org

Octahedral: A frequent geometry for many transition metals, including Fe(II) and Co(II), often involving two bidentate thioamide ligands and two other monodentate ligands or counter-ions in the coordination sphere. researchgate.netyoutube.com

The presence of the electron-withdrawing nitro group in this compound is expected to influence the electronic environment of the donor atoms, potentially affecting the stability and reactivity of the resulting metal complexes. nih.gov

Catalytic Activity of Thioamide-Based Metal Complexes in Organic Transformations

Metal complexes derived from thioamide ligands have emerged as promising catalysts in a variety of organic transformations. researchgate.net While specific catalytic applications of this compound complexes are yet to be reported, related thioamide complexes have shown activity in several key reactions:

Cross-Coupling Reactions: Palladium-thioamide complexes have been utilized as catalysts in C-H bond arylation reactions. researchgate.net The thioamide group can act as a directing group, facilitating the selective functionalization of C-H bonds.

Amidation Reactions: Cobalt-catalyzed C(sp³)-H bond amidation of thioamides has been reported, offering a direct route to functionalized amides. researchgate.net

Click Chemistry: Copper(II)-thioamide combinations have been employed as heterogeneous catalysts for the synthesis of 1,4-disubstituted-1,2,3-triazoles under mild conditions. researchgate.net

Hydroamination: Titanium complexes with supporting ligands have been shown to be active catalysts for alkyne hydroamination. nih.gov While not directly involving a thioamide ligand on the catalyst itself, this highlights the broader potential of metal-catalyzed additions to unsaturated bonds, a field where thioamide-ligated metals could find application.

The catalytic activity of these complexes is often attributed to the ability of the thioamide ligand to stabilize the metal center in various oxidation states and to modulate its electronic and steric properties. researchgate.net The nitro group in this compound could further influence the catalytic performance by altering the electron density at the metal center. nih.gov

Supramolecular Assembly and Extended Network Formation in Coordination Polymers

The ability of thioamide ligands to act as bridging units between metal centers opens up the possibility of forming coordination polymers and other supramolecular assemblies. tue.nl These extended networks are of great interest due to their potential applications in areas such as gas storage, separation, and sensing. nih.gov

The formation of these supramolecular structures is driven by the coordination bonds between the metal ions and the thioamide ligands, as well as by weaker intermolecular interactions such as hydrogen bonding and π-π stacking. tue.nlresearchgate.netresearchgate.net The directional nature of the thioamide group's hydrogen bonding capabilities can play a crucial role in directing the self-assembly process. tue.nl

In the case of this compound, the presence of the phenyl and nitro groups could lead to significant π-π stacking interactions between the aromatic rings of adjacent ligands, further stabilizing the extended network. The formation of one-, two-, or three-dimensional coordination polymers is possible, depending on the coordination geometry of the metal ion and the bridging mode of the thioamide ligand. nih.gov For instance, a metal ion favoring a tetrahedral geometry could lead to a three-dimensional diamondoid network, while a square planar metal center could form two-dimensional layered structures. researchgate.net

Derivatization and Functionalization Strategies for Expanding the Chemical Scope of 2 3 Nitrophenyl Ethanethioamide

Site-Specific Chemical Modifications for Novel Compound Generation

The presence of distinct reactive centers in 2-(3-nitrophenyl)ethanethioamide allows for targeted, site-specific modifications. The thioamide group, in particular, is a versatile handle for chemical transformations. nih.gov It is more reactive than its amide counterpart, engaging readily with both electrophiles and nucleophiles. nih.gov

One of the most common modifications of a thioamide is S-alkylation . The sulfur atom, being a soft nucleophile, can be readily alkylated using various alkyl halides (e.g., methyl iodide, ethyl bromide) or other electrophilic reagents. This reaction proceeds under mild conditions, often in the presence of a weak base, to yield a thioimidate ester. These intermediates are themselves valuable for further reactions. For instance, a study on tetrahydroisoquinoline-3(2H)-thiones, which contain a thioamide moiety, demonstrated successful S-alkylation with ethyl iodide in the presence of sodium acetate. nih.govacs.org

Another key reaction is the transformation of the thioamide into other functional groups. For example, thioamides can be converted to their corresponding amides through oxidation or hydrolysis, though the latter can require harsh conditions. nih.gov More synthetically useful is the reduction of the thioamide group to an amine, which can be achieved using various reducing agents. researchgate.net

The nitrophenyl group offers another site for modification, primarily through the reduction of the nitro group to an amine. This transformation is a cornerstone of synthetic organic chemistry and can be accomplished with a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting aminophenyl derivative opens up a vast number of subsequent derivatization possibilities, including diazotization reactions, acylation, and sulfonation.

Table 1: Potential Site-Specific Modifications of this compound

| Reactive Site | Reagent/Condition | Product Type |

| Thioamide (Sulfur) | Alkyl Halide (e.g., CH₃I) | S-Alkyl Thioimidate |

| Thioamide (Sulfur) | Acyl Halide (e.g., Acetyl Chloride) | S-Acyl Thioimidate |

| Thioamide | Reducing Agent (e.g., Fe/CO) | Amine |

| Nitro Group | Catalytic Hydrogenation (H₂/Pd-C) | Amine |

| Nitro Group | Metal/Acid (e.g., Sn/HCl) | Amine |

Utilization as a Key Synthetic Intermediate for Complex Organic Scaffolds

The true synthetic power of this compound lies in its use as a building block for more complex molecular architectures, particularly heterocyclic compounds. Thioamides are well-established precursors for the synthesis of a wide variety of sulfur- and nitrogen-containing heterocycles. nih.govresearchgate.net

A prominent example is the Hantzsch thiazole (B1198619) synthesis , where a thioamide is condensed with an α-haloketone to form a thiazole ring. By reacting this compound with various α-haloketones, a library of 2-substituted-4-(3-nitrophenylmethyl)thiazoles could be generated. These thiazole derivatives are of significant interest in medicinal chemistry.

Similarly, thioamides can be used to construct thiadiazoles. For example, reaction with a hydrazine (B178648) derivative can lead to the formation of 1,3,4-thiadiazoles. The specific isomer formed depends on the reagents and reaction conditions.

Furthermore, the sequential modification of both the thioamide and the nitro group can lead to highly complex scaffolds. For instance, the nitro group could first be reduced to an amine. The resulting 2-(3-aminophenyl)ethanethioamide could then undergo an intramolecular cyclization or be used in a subsequent intermolecular reaction. For example, the newly formed amino group could react with the thioamide sulfur (after activation) to form a benzothiazine ring system. Alternatively, the amino group could be diazotized and coupled with an active methylene (B1212753) compound, followed by a cyclization involving the thioamide moiety.

Table 2: Examples of Heterocyclic Scaffolds from this compound

| Reaction Type | Reactant | Resulting Scaffold |

| Hantzsch Synthesis | α-Haloketone | Thiazole |

| Gewald Synthesis | α-Cyano Ketone, Sulfur | Aminothiophene |

| Cyclocondensation | Hydrazine derivative | Thiadiazole |

| Intramolecular Cyclization | After reduction of NO₂ | Benzothiazine (potential) |

Formation of Functionalized Derivatives for Specific Chemical Applications

The derivatization of this compound can be tailored to produce molecules with specific functions. Given that thioamide-containing compounds have shown promise as therapeutic agents and are versatile building blocks in heterocyclic chemistry, the potential applications are broad. nih.gov

For biological applications, the introduction of various functional groups can modulate properties like target affinity, stability, and permeability. researchgate.net For example, after reduction of the nitro group, the resulting amine can be acylated with a variety of carboxylic acids to generate a library of amide derivatives. These derivatives could be screened for biological activity, as the introduction of different substituents can lead to interactions with biological targets. Research has shown that thioamide-containing compounds can have enhanced proteolytic stability. acs.org

In the realm of materials science, the aromatic nature of the nitrophenyl group combined with the metal-chelating ability of the thioamide group could be exploited. nih.gov The sulfur atom of the thioamide can coordinate with various metals. The synthesis of derivatives bearing additional coordinating groups could lead to novel ligands for catalysis or the formation of metal-organic frameworks (MOFs). For instance, pyridine-2-carbothioamides are known to be effective N,S-bidentate ligands with their organometallic complexes showing promising anticancer activity. nih.gov

Analytical Derivatization Methodologies for Enhanced Detection and Separation

In analytical chemistry, derivatization is a powerful tool to improve the detectability and separation of analytes, especially in complex matrices. researchgate.netnih.govxjtu.edu.cn While this compound possesses a chromophore (the nitrophenyl group) that allows for UV detection in high-performance liquid chromatography (HPLC), its sensitivity and selectivity can be significantly enhanced through derivatization. wikipedia.org

For improving detection by HPLC with UV-Vis or fluorescence detectors, a common strategy is to introduce a highly chromophoric or fluorophoric tag. This is particularly useful when analyzing for trace amounts of the compound or its metabolites. For this compound, this could be achieved by reacting it with a derivatizing agent that targets the thioamide group.

For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. researchgate.net The active hydrogen on the nitrogen of the thioamide group can be reacted with silylating agents to form more volatile derivatives.

Furthermore, derivatization can be used to improve separation efficiency. For instance, if enantiomeric separation is required (should a chiral center be introduced during synthesis), derivatization with a chiral reagent can produce diastereomers that are more easily separated on a standard (achiral) chromatography column.

A notable derivatization agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which has been used to simultaneously target carbonyl, carboxyl, and phosphoryl groups to improve detection sensitivity in LC-MS/MS analysis. nih.govnih.gov While not directly applicable to the thioamide itself, if the thioamide were hydrolyzed to a carboxylic acid, this reagent could be employed.

Table 3: Potential Analytical Derivatization Strategies

| Analytical Technique | Goal | Derivatization Approach |

| HPLC-UV/Fluorescence | Enhance Sensitivity | Tagging the thioamide with a fluorescent label (e.g., dansyl chloride after conversion to an amine). |

| Gas Chromatography (GC) | Increase Volatility | Silylation of the thioamide N-H group. |

| LC-MS/MS | Improve Ionization/Sensitivity | Reaction with a reagent that introduces a permanently charged or easily ionizable group. nih.gov |

| Chiral Separation | Separate Enantiomers | Reaction with a chiral derivatizing agent to form diastereomers. |

Potential Applications in Materials Science and Advanced Chemical Technologies

Development of Functional Materials Utilizing Nitrophenyl-Thioamide Units (e.g., Nonlinear Optical Materials)

Organic materials with nonlinear optical (NLO) properties are at the forefront of modern materials science, with applications in optical data storage, image processing, and optical switching. nih.gov The efficacy of these materials often relies on molecular structures that possess a significant difference in electron distribution, typically achieved by incorporating strong electron donor and acceptor groups connected by a π-conjugated system. nih.govresearchgate.net

The 2-(3-Nitrophenyl)ethanethioamide molecule incorporates key features for NLO activity. The nitro (NO₂) group is a powerful electron acceptor, which can induce a large molecular hyperpolarizability, a key factor for second-order NLO effects. nih.gov Research on analogous compounds, such as N-(3-nitrophenyl) acetamide (B32628) (3NAA), has demonstrated the potential of the 3-nitrophenyl moiety in creating effective NLO materials. researchgate.net Single crystals of 3NAA have shown significant second harmonic generation (SHG) efficiency, confirming the suitability of this structural unit for NLO applications. researchgate.net The presence of the nitro group has been shown to reduce the energy gap in organic molecules, which is a desirable characteristic for NLO chromophores. nih.gov

The thioamide group (-CSNH₂) in this compound also plays a crucial role. It can participate in intermolecular hydrogen bonding, which helps in organizing the molecules into a non-centrosymmetric crystal lattice—a prerequisite for second-order NLO activity. The replacement of an amide oxygen with sulfur increases the molecule's polarizability, which can further enhance NLO properties. While direct studies on this compound are emerging, the established principles and data from similar compounds suggest its strong potential in this field.

Table 1: Comparison of NLO-Relevant Properties in Analogous Compounds

| Compound Feature | Role in NLO Materials | Supporting Evidence |

| Nitro Group (Acceptor) | Creates large dipole moment; enhances molecular hyperpolarizability. nih.gov | The presence of nitro groups in organic scaffolds has been found to significantly reduce the energy gap, a key factor for NLO activity. nih.gov |

| Aromatic Ring (π-System) | Facilitates charge transfer from a donor to an acceptor. researchgate.net | Extended π-conjugation is an attractive structural feature for designing materials with high first-order hyperpolarizabilities. researchgate.net |

| Amide/Thioamide Group | Promotes non-centrosymmetric crystal packing through hydrogen bonding. researchgate.net | N-(3-nitrophenyl) acetamide (3NAA) crystals exhibit NLO properties, with the amide group facilitating the necessary crystal structure. researchgate.net |

Role in the Design and Synthesis of Catalytic Systems for Chemical Processes

The design of efficient and selective catalysts is fundamental to modern chemistry. While direct catalytic applications of this compound are not yet widely reported, its functional groups suggest a potential role as a ligand in catalysis or as a building block for catalytic frameworks. The thioamide group is known to coordinate with various metal ions through its sulfur and nitrogen atoms. This coordination capability could be harnessed to create novel metal-ligand complexes with catalytic activity.

Furthermore, the nitrophenyl group can influence the electronic environment of a metal center it is associated with. The electron-withdrawing nature of the nitro group can modulate the reactivity of the catalytic center, potentially enhancing its performance in specific reactions. For instance, in the reduction of nitrophenols, which is a benchmark reaction for testing catalytic efficiency, the interaction between the nitro group and the catalyst surface is a critical step. nih.gov Designing catalysts where a nitrophenyl-containing ligand is part of the structure could lead to systems with tailored affinities and reactivities. The development of such catalytic systems requires further investigation, but the foundational chemistry of thioamides and nitroaromatic compounds points to a promising research direction. youtube.com

Exploration of Advanced Functional Materials with Tunable Properties

The ability to tune material properties is a cornerstone of advanced materials design. The molecular structure of this compound offers several avenues for tuning its physical and chemical characteristics. For example, the dielectric properties of materials containing nitrophenyl groups can be frequency-dependent. researchgate.net This suggests that materials based on this compound could be designed for specific electronic applications where such tunability is required.

The properties could be tuned through several strategies:

Isomeric Control: Changing the position of the nitro group on the phenyl ring (e.g., to the ortho or para position) would significantly alter the molecule's dipole moment and its packing in the solid state, thereby tuning its optical and electronic properties.

Chemical Modification: Synthetic modifications to the ethanethioamide side chain could be used to introduce additional functional groups, altering solubility, reactivity, and intermolecular interactions.

This tunability makes this compound a valuable platform for creating a library of materials with a spectrum of properties, suitable for applications ranging from sensors to electronic components.

Precursor Chemistry for Polymer and Supramolecular Material Architectures

The thioamide functional group is a powerful tool for building larger, organized structures like polymers and supramolecular assemblies.

Supramolecular Architectures: The thioamide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S). These features allow the molecules to self-assemble into well-defined, ordered structures. Research on structurally related nitrophenyl-containing molecules has shown their ability to form extensive networks of hydrogen bonds, leading to chains and ring-like structures in the solid state. nih.gov It is highly probable that this compound would exhibit similar self-assembly behavior, driven by strong N-H···S hydrogen bonds. These non-covalent interactions could be exploited to create complex, functional supramolecular materials.

Polymer Chemistry: Thioamides can also serve as monomers in polymerization reactions. Research has shown that thioamides can be incorporated into vinyl polymers through radical copolymerization. chemrxiv.org The resulting polymers contain thioether linkages in their backbone, which can be designed to be degradable under specific conditions. chemrxiv.org Therefore, this compound could potentially be used as a monomer to synthesize novel functional polymers. The nitrophenyl group would be appended to the polymer chain, imparting its specific electronic and optical properties to the final polymeric material. This approach could lead to the development of new classes of degradable polymers with embedded functionalities. The synthesis of thioamides from nitriles is a known industrial process, suggesting that the monomer itself could be accessible. google.com

Future Perspectives and Emerging Research Directions

Integration of Machine Learning and Artificial Intelligence in Thioamide Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel thioamide derivatives. nih.gov These computational tools can accelerate the discovery process, reduce costs, and improve the success rate of bringing new compounds to fruition. dig.watch For thioamides such as 2-(3-Nitrophenyl)ethanethioamide, AI and ML can be applied in several key areas:

Generative Chemistry and Molecular Design: AI algorithms can design novel thioamide molecules with specific desired properties. nih.goviptonline.com By learning from vast datasets of existing chemical structures and their biological activities, generative models can propose new molecules, including complex structures like macrocycles and peptides, that are optimized for a particular target. iptonline.com This approach allows for the exploration of a much larger chemical space than is possible with traditional methods alone.

Compound Property Prediction: Machine learning models are increasingly used to predict the physicochemical and biological properties of compounds. iptonline.comnih.gov For a given thioamide, these models can forecast its solubility, toxicity, metabolic stability, and binding affinity to a specific biological target. This predictive power helps researchers prioritize which compounds to synthesize and test, saving significant time and resources. dig.watch

Synthesis Planning: AI can assist chemists by devising efficient synthetic routes for complex thioamides. iptonline.com By analyzing known chemical reactions, these tools can suggest step-by-step pathways, identify potential challenges, and even propose alternative strategies, thereby streamlining the synthetic process.

Table 1: Applications of AI/ML in Thioamide Research

| Application Area | Description | Potential Impact on this compound |

|---|---|---|

| Generative Design | AI algorithms create novel molecular structures with desired properties. nih.goviptonline.com | Design of new this compound analogs with improved target affinity or reduced off-target effects. |

| Property Prediction | ML models forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. iptonline.comnih.gov | Early-stage virtual screening to assess the drug-likeness and potential liabilities of derivatives. |

| Synthesis Planning | AI suggests optimal and alternative synthetic pathways for target molecules. iptonline.com | Faster and more efficient development of synthetic routes for novel and complex thioamide analogs. |

| Inverse Design | ML models determine the experimental conditions needed to achieve a target outcome. nih.gov | Optimization of reaction conditions for synthesizing or modifying this compound with high precision. |

Exploration of Unprecedented Reactivity Patterns and Synthetic Pathways

The development of novel synthetic methods is expanding the toolkit available to chemists for creating and modifying thioamides. These new pathways often provide milder reaction conditions, greater functional group tolerance, and access to previously inaccessible molecular architectures.

A notable recent discovery is a new reactivity mode for nitrones, which involves a chloride-catalyzed insertion of carbon disulfide (CS₂) to produce thioamides under mild, metal-free conditions. acs.org This method demonstrates high chemoselectivity and tolerates a wide range of sensitive functional groups, such as terminal alkynes and boronic esters, which are often incompatible with traditional thionating agents. acs.org The scalability of this process has been demonstrated in the synthesis of the HIV-1 reverse transcriptase inhibitor UC-781. acs.org

Another significant advancement is the development of methods for the direct transamidation of thioamides. nih.gov This process, which converts one thioamide into another, was previously elusive. By activating the thioamide through N-acylation, researchers have enabled a chemoselective acyl transfer, expanding the possibilities for late-stage functionalization of complex molecules. nih.gov

Furthermore, new multicomponent reactions are continuously being developed. For instance, a transition-metal-free, one-pot synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur has been reported. chemistryviews.org This approach avoids residual transition metals in the final product and does not require external oxidants. chemistryviews.org Other innovative strategies include the decarboxylative thioamidation of carboxylic acids and the use of thiols as a synthon for thioamide preparation without the need for external sulfur reagents. organic-chemistry.orgmdpi.com The reactive sites in thioamides are broad, with the sulfur atom capable of accepting both electrophiles and nucleophiles, a distinct feature compared to amides. researchgate.net

Table 2: Emerging Synthetic Methodologies for Thioamides

| Methodology | Description | Key Advantages |

|---|---|---|

| Chloride-Catalyzed CS₂ Insertion | Reaction of nitrones with carbon disulfide catalyzed by a simple chloride anion. acs.org | Metal-free, mild conditions, high chemoselectivity, broad substrate tolerance. acs.org |

| Direct Transamidation | Conversion of one thioamide to another via ground-state destabilization (e.g., N-Boc activation). nih.gov | Enables late-stage modification of thioamides, expanding synthetic utility. nih.gov |

| Three-Component Reaction | One-pot synthesis from chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org | Transition-metal-free, avoids additional oxidants, good functional group tolerance. chemistryviews.org |

| Decarboxylative Thioamidation | Reaction of carboxylic acids, amines, and elemental sulfur. mdpi.com | Uses readily available starting materials, expands the scope of the Willgerodt–Kindler reaction. mdpi.com |

Innovations in Sustainable Synthesis and Green Chemistry Methodologies for Thioamide Derivatives

In line with the growing emphasis on environmental responsibility, green chemistry principles are increasingly being applied to the synthesis of thioamides. rsc.org The goal is to develop methods that are not only efficient but also minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials.

A significant breakthrough in this area is the use of deep eutectic solvents (DESs) as an environmentally benign reaction medium. rsc.orgrsc.orgrsc.org A mixture of choline (B1196258) chloride and urea (B33335), for example, can serve as both the solvent and a catalyst for the three-component synthesis of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur. rsc.orgrsc.org This method offers good-to-excellent yields under mild conditions and the DES can be recycled and reused multiple times without significant loss of activity. rsc.orgrsc.org

Water is also being explored as a green solvent for thioamide synthesis. organic-chemistry.orgorganic-chemistry.org One protocol describes a catalyst-free, water-mediated synthesis that works at ambient temperature with no energy input, offering a simple, scalable, and environmentally friendly alternative to methods requiring organic solvents. organic-chemistry.org In another aqueous method, sodium sulfide (B99878) serves as the sulfur source for the reaction between aldehydes and N-substituted formamides. organic-chemistry.orgorganic-chemistry.org

Solvent-free reactions represent another important direction in green chemistry. Humic acid, a biodegradable and readily available material, has been shown to be an effective catalyst for the multicomponent synthesis of thioamides under solvent-free conditions. researchgate.net This method avoids the use of noxious solvents and expensive metal catalysts, and the catalyst can be easily recovered and reused. researchgate.net The use of elemental sulfur as a reagent is also a key feature of many green synthetic protocols, as it is an abundant and environmentally friendly sulfur source. chemistryviews.org These green methodologies align with several of the United Nations Sustainable Development Goals, including those related to industry, innovation, and responsible consumption and production. rsc.org

Table 3: Green Chemistry Approaches for Thioamide Synthesis

| Approach | Description | Environmental Benefits |

|---|---|---|

| Deep Eutectic Solvents (DES) | Using a mixture like choline chloride and urea as a recyclable solvent and catalyst. rsc.orgrsc.orgrsc.org | Biodegradable, reduced energy consumption, recyclable, avoids toxic organic solvents. rsc.orgrsc.org |

| Water-Mediated Synthesis | Utilizing water as the solvent, often without the need for a catalyst. organic-chemistry.orgorganic-chemistry.org | Environmentally benign, safe, non-toxic, readily available. organic-chemistry.org |

| Solvent-Free Catalysis | Employing catalysts like humic acid in the absence of any solvent. researchgate.net | Eliminates solvent waste, reduces energy for solvent removal, uses a green catalyst. researchgate.net |

| Elemental Sulfur Reagent | Using elemental sulfur in multicomponent reactions. chemistryviews.orgmdpi.com | Abundant, low-cost, and environmentally friendly sulfur source. chemistryviews.org |

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(3-Nitrophenyl)ethanethioamide with high purity?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Nitration of phenyl precursors to introduce the 3-nitro group, followed by coupling with ethanethioamide precursors.

- Step 2: Optimization of reaction conditions (e.g., reflux in ethanol at 80°C for 6–8 hours) to enhance yield and purity .

- Step 3: Purification via recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures.

Key challenges include controlling nitro-group orientation and minimizing side reactions. Analytical techniques (HPLC, TLC) are critical for monitoring intermediate purity .

Advanced: How can computational modeling elucidate the electronic effects of the 3-nitro substituent on this compound's reactivity?

Answer:

- Density Functional Theory (DFT): Calculates electron density distribution, revealing how the nitro group withdraws electrons via resonance, affecting nucleophilic/electrophilic sites .

- Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to predict regioselectivity in reactions (e.g., thioamide group reactivity) .

- Transition State Modeling: Identifies energy barriers for reactions like hydrolysis or coordination with metal ions, aiding in mechanistic predictions .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

- 1H/13C NMR: Assign peaks to aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) and thioamide NH2 (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 225.0425 for C8H8N2O2S) .

- FT-IR: Detects characteristic bands (e.g., C=S stretch at ~1200 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Experimental Reprodubility Checks: Standardize assay conditions (e.g., pH, temperature) and cell lines to minimize variability .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing nitro with cyano) to isolate bioactivity contributors .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Basic: What strategies optimize reaction yields during the synthesis of this compound?

Answer:

- Catalyst Selection: Use Lewis acids (e.g., ZnCl2) to accelerate coupling reactions .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control: Maintain reflux conditions to drive equilibrium toward product formation while avoiding decomposition .

Advanced: What mechanistic insights explain the enzyme inhibition potential of this compound?

Answer:

- Kinetic Studies: Measure inhibition constants (Ki) via Lineweaver-Burk plots to determine competitive/non-competitive binding modes .

- Molecular Docking: Simulate interactions with enzyme active sites (e.g., hydrogen bonding between the thioamide group and catalytic residues) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamic parameters (ΔG, ΔH) .

Advanced: How does the nitro group influence the compound's photostability and degradation pathways?

Answer:

- UV-Vis Spectroscopy: Monitor absorbance shifts under light exposure to assess nitro-group-mediated photodegradation .

- LC-MS/MS: Identify degradation products (e.g., nitro-reduction to amine derivatives) .

- Computational Lifetimes: Predict stability using time-dependent DFT to model excited-state decay pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.